molecular formula C6H12F3N B13190754 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane

2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane

Cat. No.: B13190754
M. Wt: 155.16 g/mol
InChI Key: PXGRGVFBRLBYAF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane is a chiral amine compound of significant interest in advanced organic and medicinal chemistry research. It serves as a versatile building block for the synthesis of more complex molecules, particularly due to the properties imparted by the strategically positioned trifluoromethyl (CF3) group. The incorporation of the CF3 group into organic frameworks is a widely employed strategy in drug discovery because it can profoundly alter a molecule's physicochemical properties, such as enhancing its metabolic stability, membrane permeability, and lipophilicity . Researchers utilize such trifluoromethylated amines to develop novel peptidomimetics and other biologically active compounds, exploring their potential as pharmaceutical agents or agrochemicals . The compound's structure, featuring both an amine and a trifluoromethyl group, makes it a valuable precursor in the synthesis of various heterocycles and enones, which are common scaffolds in many active molecules . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not for human or veterinary, diagnostic, or therapeutic use. Handling and Safety: This chemical is a combustible liquid and is harmful if swallowed. It causes severe skin burns and serious eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Handle only in a well-ventilated area and keep away from heat and ignition sources .

Properties

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

3-methyl-2-(trifluoromethyl)butan-1-amine

InChI

InChI=1S/C6H12F3N/c1-4(2)5(3-10)6(7,8)9/h4-5H,3,10H2,1-2H3

InChI Key

PXGRGVFBRLBYAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Step 1: Preparation of α-amino aldehyde or ketone, often via reduction of Weinreb amides or other precursor compounds.
  • Step 2: Addition of TMS-CF₃ in an anhydrous solvent (e.g., DMSO or DMF) with TBAF as catalyst.
  • Step 3: Acidic hydrolysis to yield the amino trifluoromethyl alcohol.

Reaction Scheme:

α-Amino aldehyde/ketone + TMS-CF₃ → β-Amino-α-trifluoromethyl alcohol

Yield and Selectivity:

  • Typically yields range from 40% to 70%, with stereoselectivity depending on the substrate and conditions.
  • Diastereomeric mixtures are common, but enantioselective variants are under development.

Cyanohydrine Route from Trifluoroacetophenone Derivatives

This method involves converting trifluoromethyl ketones into amino derivatives via cyanohydrine intermediates, followed by reduction to amino alcohols.

Procedure:

  • Step 1: Reaction of α,α,α-trifluoroacetophenone with trimethylsilyl cyanide (TMS-CN) yields a cyanohydrine.
  • Step 2: Reduction of the cyanohydrine with lithium aluminum hydride (LiAlH₄) produces the amino alcohol.

Reaction Scheme:

Trifluoroacetophenone + TMS-CN → Cyanohydrine
Cyanohydrine + LiAlH₄ → Amino alcohol (2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane)

Advantages:

  • High regioselectivity.
  • Suitable for synthesizing racemic mixtures.

Ring-Opening of Trifluoromethyloxiranes with Secondary Amines

The regioselective nucleophilic ring opening of trifluoromethyloxiranes provides a versatile approach to amino trifluoromethyl compounds.

Procedure:

  • Step 1: Synthesis of 2-ethoxy-2-trifluoromethyloxiranes.
  • Step 2: Nucleophilic ring opening with secondary amines at ambient temperature yields β-amino-trifluoromethyl alcohols.

Reaction Scheme:

2-ethoxy-2-trifluoromethyloxirane + secondary amine → this compound

Notable Features:

  • High regioselectivity.
  • Mild reaction conditions.
  • Yields typically range from 66% to 83%.

Enantioselective Borane-Mediated Reduction of Trifluoromethyl Ketones

This approach involves enantioselective reduction of trifluoromethyl ketones to produce optically active amino alcohols.

Procedure:

  • Step 1: Synthesis of trifluoromethyl ketone (e.g., via halogenation of trifluoropropanone derivatives).
  • Step 2: Reduction with chiral borane reagents (e.g., β-chlorodiisopinocampheylborane) yields enantiomerically enriched amino alcohols.

Reaction Scheme:

Trifluoromethyl ketone + chiral borane → Enantiomerically pure amino alcohol

Advantages:

  • High enantiomeric excess (up to 96% ee).
  • Suitable for synthesizing chiral pharmaceuticals.

Industrial Synthesis via Halogenated Hydrocarbon Precursors

The patent literature describes industrial processes involving halogenated hydrocarbons and metal halides to produce amino trifluoromethyl compounds, including This compound .

Procedure:

  • Halogenated precursors (e.g., halogenated butanes) are reacted with metal halides (e.g., zinc chloride, boron trifluoride) under controlled conditions.
  • Subsequent steps involve nucleophilic substitution and reduction to introduce amino groups.

Summary Table of Preparation Methods

Method Key Reagents Main Features Typical Yield Stereoselectivity References
Nucleophilic trifluoromethylation TMS-CF₃, TBAF Mild, regioselective 40–70% Moderate
Cyanohydrine reduction TMS-CN, LiAlH₄ Two-step, high regioselectivity 50–65% Racemic
Oxirane ring opening Trifluoromethyloxirane, secondary amines Mild, regioselective 66–83% Racemic
Enantioselective borane reduction Chiral boranes High stereocontrol 90–96% ee Enantioselective
Industrial halogenation Halogenated hydrocarbons, metal halides Large scale Variable Not specified

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or other amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its overall behavior in biological systems .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane with key structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Key Properties/Applications
This compound C₆H₁₁F₃N 158.15 Trifluoromethyl, primary amine Likely SF₄/HF trifluoromethylation High lipophilicity, metabolic stability
1,1,1-Trifluoro-3-methylbutane C₅H₉F₃ 126.12 Trifluoromethyl Halogenation of ketones Solvent, intermediate in fluorochemistry
N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine C₁₉H₂₂FN 283.39 Fluoromethyl, tertiary amine DAST-mediated fluorination Pharmaceutical intermediate
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 Cyclobutane, primary amine Cycloaddition reactions Potential bioactive scaffold
3-Amino-1-phenylbutane C₁₀H₁₅N 149.24 Phenyl, primary amine Reductive amination CNS-active compound
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol C₇H₁₀F₃NO₂ 215.16 Trifluoromethyl, ethoxy, enol Multi-step synthesis Specialty chemical intermediate

Key Differences and Implications

Trifluoromethyl vs. Fluoromethyl Groups: The trifluoromethyl group in this compound enhances lipophilicity and electron-withdrawing effects compared to monofluorinated analogues like N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine . This increases metabolic stability and bioavailability in drug design .

Amine Substitution (Primary vs. Tertiary): Primary amines (e.g., this compound) exhibit higher nucleophilicity and are more reactive in condensation reactions than tertiary amines like N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine. However, tertiary amines offer better steric protection against oxidation .

Cyclobutane vs.

Aromatic vs. Aliphatic Systems: Compounds like 3-amino-1-phenylbutane exhibit π-π stacking interactions due to the phenyl group, which are absent in aliphatic fluorinated amines. This difference influences solubility and receptor binding profiles .

Oxygen-Containing Substituents: The ethoxy group in 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic trifluoromethyl group in the target compound .

Biological Activity

2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane is a trifluoromethylated organic compound with significant potential in pharmaceutical applications due to its unique structural features. The presence of both an aminomethyl group and a trifluoromethyl group enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and ongoing research findings.

Chemical Structure and Properties

The molecular formula for this compound is C5H10F3NC_5H_{10}F_3N with a molecular weight of approximately 155.16 g/mol. Its structure allows for hydrogen bonding and electrostatic interactions due to the aminomethyl group, while the trifluoromethyl group contributes to increased lipophilicity, which can affect absorption and distribution in biological systems.

The biological activity of this compound is primarily influenced by its ability to interact with various biomolecules. The aminomethyl group facilitates hydrogen bonding, potentially enhancing the compound's affinity for specific targets within biological systems. The trifluoromethyl group may also contribute to its interaction profile by increasing hydrophobic interactions.

Potential Therapeutic Applications

Research indicates that this compound could serve as a pharmaceutical intermediate or active ingredient in drug development. Its unique chemical properties suggest potential applications in:

  • Antimicrobial agents : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties.
  • Neurological disorders : Compounds that interact with calcium channels are being explored for their therapeutic effects on conditions such as neuropathic pain .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • A study demonstrated that derivatives of amino acids with similar structural features could bind effectively to calcium channels, suggesting a pathway for this compound to influence neurological pathways .
  • Another investigation into structurally analogous compounds revealed significant antibacterial activity against various strains of bacteria, indicating a potential role for this compound in antibiotic development .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique FeaturesBiological Activity Potential
This compoundC5H10F3NC_5H_{10}F_3NAminomethyl and trifluoromethyl groupsPotential antimicrobial and neuroactive
2-Amino-3-methyl-1,1,1-trifluorobutaneC5H10F3NC_5H_{10}F_3NLacks aminomethyl side chainLimited biological activity
3-Methyl-2-(trifluoromethyl)butanamineC5H10F3NC_5H_{10}F_3NSimilar backbone but different positioning of groupsAntimicrobial activity reported

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